TGX-221

Catalog No.
S549011
CAS No.
663619-89-4
M.F
C21H24N4O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TGX-221

CAS Number

663619-89-4

Product Name

TGX-221

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

TGX 221, TGX-221, TGX221 cpd

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Description

The exact mass of the compound 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is 364.18993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases:

    • Resources like PubChem and ChemicalBook ChemicalBook: provide some basic information about the compound's structure and identifiers but lack details on research applications.
  • Commercial Availability:

    • Suppliers like Sigma-Aldrich Sigma Aldrich: offer TGX-221, suggesting potential research use, but specifics are not available on their website.

TGX-221 is a selective inhibitor of the phosphoinositide 3-kinase beta isoform (PI3Kβ), which plays a crucial role in various cellular processes, including growth, proliferation, and survival. Its chemical structure is characterized by a pyrido[1,2-a]pyrimidinone backbone, making it distinct among PI3K inhibitors. With a high potency and specificity, TGX-221 has emerged as a promising candidate in cancer therapy, particularly for tumors with aberrant PI3K signaling pathways.

There is currently no scientific literature available describing the mechanism of action of 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Without knowledge of its intended use or biological target, it is impossible to speculate on its mechanism of action.

  • The aromatic ring and morpholino group might raise concerns about potential genotoxicity or ecotoxicity, requiring further investigation.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.

TGX-221 primarily functions by binding to the ATP-binding site of the PI3Kβ enzyme, inhibiting its activity. This inhibition leads to decreased phosphorylation of downstream targets such as AKT (protein kinase B), which is pivotal in cell survival and proliferation pathways. The compound exhibits an IC50 value of approximately 8.5 nM against the PI3Kβ isoform, indicating its high potency .

Research has demonstrated that TGX-221 inhibits cell proliferation and induces apoptosis in various cancer cell lines, particularly glioblastoma cells (U87 and U251). In vitro studies have shown that treatment with TGX-221 results in significant reductions in cell viability and induces cell cycle arrest. Specifically, it affects the S and G2 phases of the cell cycle, leading to increased apoptosis rates . Furthermore, TGX-221 has shown efficacy in inhibiting migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent.

The synthesis of TGX-221 involves several key steps that typically include:

  • Formation of the pyrido[1,2-a]pyrimidinone core: This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Various substituents are introduced to enhance selectivity and potency.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

Specific synthetic routes may vary depending on desired analogs or derivatives.

TGX-221 has potential applications primarily in oncology as a therapeutic agent targeting cancers with PI3K pathway dysregulation. Its ability to inhibit tumor growth and induce apoptosis makes it suitable for treating various malignancies, including:

  • Glioblastoma: Demonstrated efficacy in preclinical models.
  • Prostate cancer: Potential use as part of combination therapies targeting multiple pathways involved in tumor progression .

Moreover, ongoing research aims to explore its use in other cancers characterized by PI3Kβ overactivation.

Interaction studies have indicated that TGX-221 selectively inhibits PI3Kβ without significantly affecting other isoforms of the PI3K family. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. Studies have also explored its interactions with other signaling pathways, revealing potential synergistic effects when combined with other chemotherapeutic agents targeting different mechanisms .

Several compounds share structural or functional similarities with TGX-221. Here are some notable examples:

Compound NameStructure TypeSelectivityPotency (IC50)Unique Features
AZD8186Pyrido[1,2-a]pyrimidinoneSelective for PI3Kβ~10 nMFirst-in-human trials for advanced solid tumors
SAR260301Pyrido[1,2-a]pyrimidinoneSelective for PI3Kβ~15 nMFocus on advanced solid tumors
GSK2636771Pyrido[1,2-a]pyrimidinoneDual inhibitor~20 nMTargets both PI3Kβ and PI3Kδ
GDC-0941Indole-basedBroad-spectrum~30 nMInhibits multiple PI3K isoforms

Uniqueness of TGX-221: Unlike many other inhibitors that target multiple isoforms or exhibit broader activity profiles, TGX-221's high specificity towards PI3Kβ allows for targeted therapeutic strategies with potentially fewer side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.18992602 g/mol

Monoisotopic Mass

364.18992602 g/mol

Heavy Atom Count

27

Appearance

Off-white to pale yellow

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L28AW98TH

Wikipedia

Tgx-221

Dates

Modify: 2023-08-15
1: Feng C, Sun Y, Ding G, Wu Z, Jiang H, Wang L, Ding Q, Wen H. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways. Sci Rep. 2015 Apr 8;5:9465. doi: 10.1038/srep09465. PubMed PMID: 25853938.
2: Chen R, Zhao Y, Huang Y, Yang Q, Zeng X, Jiang W, Liu J, Thrasher JB, Forrest ML, Li B. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice. Prostate. 2015 May;75(6):593-602. doi: 10.1002/pros.22941. Epub 2015 Jan 25. PubMed PMID: 25620467; PubMed Central PMCID: PMC4376584.
3: Ukhanov K, Corey EA, Ache BW. Phosphoinositide 3-kinase dependent inhibition as a broad basis for opponent coding in Mammalian olfactory receptor neurons. PLoS One. 2013 Apr 9;8(4):e61553. doi: 10.1371/journal.pone.0061553. Print 2013. PubMed PMID: 23585911; PubMed Central PMCID: PMC3621990.
4: Moir LM, Trian T, Ge Q, Shepherd PR, Burgess JK, Oliver BG, Black JL. Phosphatidylinositol 3-kinase isoform-specific effects in airway mesenchymal cell function. J Pharmacol Exp Ther. 2011 May;337(2):557-66. doi: 10.1124/jpet.110.173583. Epub 2011 Feb 24. PubMed PMID: 21349933.
5: Lu XY, Ciraolo E, Stefenia R, Chen GQ, Zhang Y, Hirsch E. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines. Appl Microbiol Biotechnol. 2011 Mar;89(5):1423-33. doi: 10.1007/s00253-011-3101-1. Epub 2011 Feb 1. PubMed PMID: 21286711.
6: Sturgeon SA, Jones C, Angus JA, Wright CE. Advantages of a selective beta-isoform phosphoinositide 3-kinase antagonist, an anti-thrombotic agent devoid of other cardiovascular actions in the rat. Eur J Pharmacol. 2008 Jun 10;587(1-3):209-15. doi: 10.1016/j.ejphar.2008.03.017. Epub 2008 Mar 29. PubMed PMID: 18455722.
(Last Updated: 4/20/2016)

Explore Compound Types